3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone
Description
3-[3-(1H-Imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone is a quinazolinone derivative characterized by a phenyl group at position 2 and a 3-(imidazol-1-yl)propyl chain at position 2. The imidazole moiety in this compound enhances its bioactivity, as imidazole rings are known to participate in hydrogen bonding and π-π interactions, critical for target binding .
The synthesis of this compound involves substituting the chlorine atom in 4-chloro-2-phenylquinazoline with 1-(3-aminopropyl)imidazole under mild conditions (DMF, Et₃N, room temperature), achieving an 84% yield . This method improves upon earlier protocols that reported lower yields for analogous structures .
Properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20-17-9-4-5-10-18(17)22-19(16-7-2-1-3-8-16)24(20)13-6-12-23-14-11-21-15-23/h1-5,7-11,14-15H,6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULYXXXYJVFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized by the condensation of glyoxal and ammonia, followed by cyclization.
Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling of the Two Moieties: The final step involves the coupling of the imidazole and quinazolinone moieties through a propyl linker. This can be achieved using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The imidazole and quinazolinone rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinazolinone N-oxides, while reduction can yield dihydroquinazolinones.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The quinazolinone moiety can interact with DNA and proteins, leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The imidazole-propyl group at position 3 is a common feature in bioactive derivatives, as seen in the target compound and its brominated analogues .
- Substitution at position 2 (e.g., phenyl vs. bromophenyl) influences solubility and target affinity. For instance, bromophenyl derivatives exhibit enhanced antifungal activity .
- Hybrid structures combining quinazolinone with triazoles (e.g., ) demonstrate broader antimicrobial profiles but require complex catalysts like Cu@Py-Oxa@SPION .
Pharmacological Activity Comparison
Key Findings :
- Triazole hybrids () show superior antioxidant and anticancer activity, likely due to synergistic effects between the triazole and quinazolinone moieties .
Spectroscopic and Crystallographic Data
- IR/NMR : The target compound’s imidazole-propyl chain shows characteristic peaks at δ 9.45 (triazole H) and δ 8.18 (pyrimidine H) in ¹H NMR, consistent with analogues .
- X-ray Crystallography: Brominated derivatives (e.g., ) confirm planar quinazolinone cores and imidazole-propyl conformations, aiding in SAR studies .
Biological Activity
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazolinone derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a quinazolinone core structure, which is modified by an imidazole side chain. This structural configuration is crucial for its biological activity.
Chemical Structure:
- Molecular Formula: C16H18N4O
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. The compound's activity was evaluated using the MTT assay on multiple cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer).
The results indicated that the compound exhibits dose-dependent cytotoxicity, significantly inhibiting cell proliferation at micromolar concentrations.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key protein kinases associated with cancer progression. In particular, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).
| Kinase Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| CDK2 | Non-competitive | 0.173 | |
| HER2 | Non-competitive | 0.079 | |
| EGFR | Competitive | 0.20 |
These inhibitory effects suggest that the compound may be a promising candidate for further development as a targeted therapy in cancer treatment.
Antibacterial and Antifungal Activity
In addition to its anticancer properties, quinazolinone derivatives have demonstrated antibacterial and antifungal activities. The compound's broad-spectrum activity against various pathogens makes it a candidate for further exploration in infectious disease treatment.
Case Studies
Several case studies have been conducted to evaluate the efficacy of quinazolinone derivatives in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against MCF-7 cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
- Combination Therapy : Research indicates that combining quinazolinone derivatives with existing therapies enhances their anticancer effects, suggesting potential for use in combination regimens.
Q & A
Q. What are the established synthetic routes for 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a chloro-quinazolinone precursor with 1-(3-aminopropyl)imidazole. Key steps include:
- Reacting 4-chloro-2-phenylquinazoline with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF) under mild conditions (room temperature, 4 hours) to achieve ~84% yield .
- Alternative methods use catalysts like KAl(SO₄)₂·12H₂O to accelerate cyclization, though yields vary depending on substituent compatibility .
Critical Parameters:
- Solvent choice: DMF or TEA enhances solubility of intermediates.
- Catalyst selection: Aluminum-based catalysts improve reaction kinetics but require post-synthesis purification.
- Yield optimization: Monitor reaction progress via TLC and isolate products via recrystallization .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₂₀H₁₉N₅O: calc. 345.1585, observed 345.1587) .
- Infrared Spectroscopy (IR): Detects C=O stretch (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
Q. How does the quinazolinone core and imidazole-propyl substituent contribute to its biological activity?
Methodological Answer:
- Quinazolinone Core:
- Imidazole-Propyl Chain:
- Enhances solubility via hydrogen bonding with biological targets.
- The imidazole ring participates in metal coordination (e.g., Zn²⁺ in metalloenzymes) .
Experimental Validation:
- Compare bioactivity of the parent quinazolinone (without imidazole) and the modified compound in enzyme inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation:
- Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the phenyl ring to enhance electrophilic interactions with target proteins .
- Replace the imidazole with triazole or benzimidazole to assess impact on antifungal activity .
- Assay Design:
- Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity .
- Perform MTT assays for antiproliferative effects against cancer cell lines (e.g., HeLa, MCF-7) .
Example SAR Table:
| Substituent (R) | Bioactivity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| -H (Parent) | 25.3 ± 1.2 | Topoisomerase II |
| -Br | 12.7 ± 0.8 | Topoisomerase II |
| -CF₃ | 8.9 ± 0.5 | Topoisomerase II |
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks:
- Validate assay conditions (e.g., pH, temperature, solvent controls) to rule out experimental artifacts .
- Cross-test compounds in multiple cell lines or microbial strains to identify species-specific effects .
- Data Normalization:
- Use internal standards (e.g., doxorubicin for cytotoxicity assays) to calibrate inter-lab variability .
- Mechanistic Studies:
- Perform molecular docking to confirm binding poses with target proteins (e.g., AutoDock Vina) .
Q. What methodologies assess the environmental stability and biodegradation of this compound?
Methodological Answer:
- Environmental Fate Studies:
- Use HPLC-MS to track degradation products in simulated environmental matrices (soil/water) .
- Measure half-life (t₁/₂) under UV exposure or microbial action (e.g., soil slurry assays) .
- Ecotoxicology:
- Conduct Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .
Q. How can in vitro and in vivo activity discrepancies be addressed during preclinical development?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure plasma stability, protein binding, and metabolic clearance using liver microsomes .
- Use LC-MS/MS to quantify bioavailability in rodent models .
- Formulation Optimization:
- Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
Q. What computational tools predict binding modes and off-target interactions?
Methodological Answer:
- Molecular Docking:
- Use Schrödinger Suite or GROMACS to simulate interactions with kinases (e.g., EGFR) .
- Machine Learning:
- Train QSAR models on PubChem datasets to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
